Dach-mgua-pt

Description

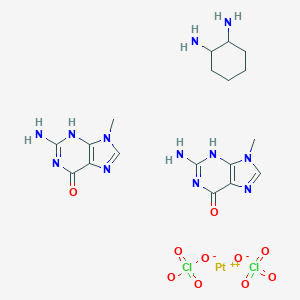

Dach-mgua-pt (CAS No. 118574-84-8) is a platinum(2+) complex with the chemical formula bis(2-amino-1,9-dihydro-9-methyl-6H-purin-6-one-N⁷)(1,2-cyclohexanediamine-N,N')-, (SP-4-2-(trans))-, diperchlorate. Its structure features two primary ligands:

- Cyclohexyldiamine: A bidentate ligand contributing steric bulk and influencing the compound’s octahedral geometry.

- 9-Methylguanine: A modified purine base that likely enhances DNA-binding affinity compared to unmodified guanine .

The InChIKey (YTGHJMXSBNXVOC-UHFFFAOYSA-L) confirms its stereochemical configuration, critical for biological activity.

Properties

CAS No. |

118574-84-8 |

|---|---|

Molecular Formula |

C18H28Cl2N12O10Pt |

Molecular Weight |

838.5 g/mol |

IUPAC Name |

2-amino-9-methyl-1H-purin-6-one;cyclohexane-1,2-diamine;platinum(2+);diperchlorate |

InChI |

InChI=1S/2C6H7N5O.C6H14N2.2ClHO4.Pt/c2*1-11-2-8-3-4(11)9-6(7)10-5(3)12;7-5-3-1-2-4-6(5)8;2*2-1(3,4)5;/h2*2H,1H3,(H3,7,9,10,12);5-6H,1-4,7-8H2;2*(H,2,3,4,5);/q;;;;;+2/p-2 |

InChI Key |

YTGHJMXSBNXVOC-UHFFFAOYSA-L |

SMILES |

CN1C=NC2=C1N=C(NC2=O)N.CN1C=NC2=C1N=C(NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2] |

Isomeric SMILES |

CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2] |

Canonical SMILES |

CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2] |

Synonyms |

cyclohexyldiamine-9-methylguanine platinum IV |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyldiamine-9-methylguanine platinum IV typically involves the reaction of cyclohexyldiamine with 9-methylguanine in the presence of a platinum precursor. The reaction conditions often include a controlled temperature and pH to ensure the proper coordination of the ligands to the platinum center. The process may also involve purification steps such as recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of cyclohexyldiamine-9-methylguanine platinum IV may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial methods often incorporate advanced techniques for scaling up the production, such as continuous flow reactors and automated purification systems. These methods ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyldiamine-9-methylguanine platinum IV undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.

Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.

Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce new platinum complexes with different ligands .

Scientific Research Applications

Cyclohexyldiamine-9-methylguanine platinum IV has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.

Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, making it a valuable tool in biochemical research.

Medicine: Due to its potential anticancer properties, cyclohexyldiamine-9-methylguanine platinum IV is investigated for its use in chemotherapy. It is believed to interfere with DNA replication in cancer cells, leading to cell death.

Mechanism of Action

The mechanism of action of cyclohexyldiamine-9-methylguanine platinum IV involves its interaction with biological targets, primarily DNA. The platinum center forms covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound’s ability to form stable complexes with DNA is a key factor in its anticancer activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Dach-mgua-pt with two structurally related platinum complexes:

| Compound | CAS No. | Ligand Composition | Key Structural Features |

|---|---|---|---|

| This compound | 118574-84-8 | Cyclohexyldiamine + 9-methylguanine | Trans-configuration; methyl group on guanine enhances hydrophobicity |

| Cyclohexyldiamine-guanosine Pt(IV) | 118711-94-7 | Cyclohexyldiamine + guanosine | Guanosine ligand introduces ribose moiety, increasing solubility |

| Cisplatin | 15663-27-1 | Two ammonia ligands + two chloride ligands | Square planar geometry; chloride ligands influence reactivity |

Key Observations:

Ligand Impact on Solubility: this compound’s 9-methylguanine ligand reduces solubility compared to the ribose-containing guanosine in Cyclohexyldiamine-guanosine Pt(IV) . Cisplatin’s chloride ligands confer moderate solubility, but hydrolysis in low-chloride environments activates its DNA-binding capacity.

DNA Interaction Mechanisms: this compound and Cyclohexyldiamine-guanosine Pt(IV) likely form bulkier DNA adducts than cisplatin, which may alter replication interference patterns .

Analytical Challenges in Comparative Studies

Comparative analyses of platinum complexes face methodological limitations, as noted in chemical analysis guidelines:

- Sample Representativeness : Batch-to-batch variability in ligand ratios (e.g., cyclohexyldiamine vs. guanine derivatives) can skew results .

- Extraction Artifacts : Incomplete extraction of this compound from matrices (e.g., polymer carriers) may underreport its concentration, complicating efficacy comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.